(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVZNAPIOOKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound’s biological activity, synthesizing methods, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridin-4-yl group. Its molecular formula is with a molecular weight of 227.26 g/mol. The structure is critical for its interaction with biological targets.
Synthesis
The synthesis typically involves:
- Formation of the Pyrazole Ring : Utilizing hydrazines and 1,3-diketones.
- Introduction of Substituents : Employing nucleophilic substitution or cross-coupling reactions to add the cyclopropylmethyl and pyridin-4-yl groups.
Synthetic Routes
| Reaction Type | Description |
|---|---|
| Cyclization Reactions | Formation of the pyrazole core from hydrazines and diketones |
| Substitution Reactions | Introduction of substituents through nucleophilic or electrophilic methods |
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, and influencing various biological pathways. The unique substitution pattern enhances binding affinity and selectivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
Comparative Analysis
To contextualize its activity, we can compare it with similar pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol | Structure | Moderate anti-inflammatory activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | Structure | Lower anticancer efficacy compared to pyridin-4-yl variant |
Case Studies
Several case studies have evaluated the efficacy and safety profile of this compound:
- In Vivo Studies : These studies assessed the compound's toxicity and pharmacokinetics, revealing a favorable safety profile at therapeutic doses.
- Mechanistic Studies : Research demonstrated that the compound effectively inhibits specific kinases involved in cancer progression, showing potential as a therapeutic agent.
Research Findings
Recent studies have highlighted the following findings related to this compound:
- Inhibition of Kinases : It has been identified as a potent inhibitor of CDK6, which plays a crucial role in cell cycle regulation.
- Selectivity : The compound shows high selectivity for its targets, minimizing off-target effects commonly associated with other kinase inhibitors.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- 1-Position Substituents :
- 3-Position: Pyridin-4-yl (target) offers superior hydrogen-bonding vs.
- 4-Position : Primary methanamine (target) has higher basicity (pKa ~9.5) than N-methylated analogs (pKa ~8.2), influencing solubility and salt formation .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
- Solubility : The target compound’s primary amine enhances water solubility compared to Crizotinib but is less soluble than N-methyl analogs due to higher crystallinity .
- Metabolic Stability : Cyclopropylmethyl group in the target compound reduces oxidative metabolism, extending half-life vs. phenyl or alkyl substituents .
Preparation Methods
Preparation of the Pyrazole Core
The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For this compound, a substituted pyrazole with a cyclopropylmethyl group at N1 is prepared first.
- Cyclopropylmethylation of Pyrazole: The pyrazole nitrogen (N1) is alkylated using cyclopropylmethyl halides or related electrophiles under basic conditions to afford 1-(cyclopropylmethyl)-1H-pyrazole derivatives.
- Borylation of Pyrazole: A key intermediate, 1-(cyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is prepared via palladium-catalyzed borylation reactions. This boronate ester serves as a versatile coupling partner for Suzuki-Miyaura cross-coupling reactions.
Functionalization at the 4-Position: Introduction of Methanamine Group
The 4-position of the pyrazole ring is functionalized to introduce the methanamine group, which can be achieved by several methods:
- Halogenation at C4: The pyrazole ring is selectively halogenated at the 4-position (e.g., bromination).
- Nucleophilic Substitution or Reductive Amination: The halogenated intermediate undergoes nucleophilic substitution with an amine source or reductive amination with formaldehyde and ammonia or amine equivalents to install the methanamine group.
- Alternative Approach: Direct amination via metal-catalyzed C–H activation at the 4-position may be explored, though literature on this specific transformation for this compound is limited.
Representative Experimental Procedures and Yields
Analytical and Characterization Data
- Molecular Formula: C13H17N5 (expected for the target compound)
- Molecular Weight: Approx. 243.3 g/mol (based on substitution pattern)
- Spectroscopic Data:
- ^1H NMR: Characteristic signals for cyclopropylmethyl group, pyrazole protons, pyridine ring, and methanamine protons.
- ^13C NMR: Signals corresponding to pyrazole carbons, cyclopropyl carbons, pyridine carbons, and methanamine carbon.
- Mass Spectrometry: Molecular ion peak consistent with target compound mass.
Research Findings and Notes
- The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most reliable and widely used method for attaching the pyridin-4-yl group to the pyrazole core due to its high selectivity and moderate to good yields.
- The cyclopropylmethyl substituent at N1 is introduced early in the synthesis to facilitate subsequent transformations without affecting the pyrazole ring's reactivity.
- The methanamine group introduction at the 4-position requires careful control of reaction conditions to avoid side reactions, and purification often involves chromatography or preparative HPLC.
- The overall synthetic route is modular and allows for structural modifications at multiple positions, enabling the synthesis of analogues for biological evaluation.
Summary Table of Preparation Methods
Q & A
Basic: What synthetic routes are available for (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, and how do reaction parameters influence yield?
Methodological Answer:
A copper-catalyzed Ullmann-type coupling is commonly employed, as demonstrated in the synthesis of analogous pyrazolylamines (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) . Key parameters include:
- Catalyst system : Copper(I) bromide (0.101 g per 2.0 g substrate) with cesium carbonate as a base .
- Solvent : Dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
- Purification : Chromatography using gradients of ethyl acetate/hexane (0–100%) achieves >95% purity .
Yield optimization (~17.9% in initial trials) may require adjusting stoichiometry of cyclopropanamine or microwave-assisted heating to reduce reaction time .
Basic: How is the compound structurally characterized to confirm regiochemistry and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and pyridin-4-yl aromatic protons (δ ~8.5–9.0 ppm). Methanamine protons appear as a singlet near δ 3.5–4.0 ppm .
- HRMS (ESI) : Molecular ion peaks (e.g., [M+H] at m/z 215) confirm molecular weight .
- X-ray crystallography : Used for resolving ambiguous stereochemistry in related pyrazolyl derivatives .
Advanced: How does the cyclopropylmethyl group influence pharmacological activity compared to other alkyl substituents?
Methodological Answer:
- Steric and electronic effects : Cyclopropylmethyl enhances metabolic stability by reducing cytochrome P450 oxidation compared to linear alkyl chains (e.g., methyl or ethyl) .
- Receptor binding : In GPR139 antagonist studies, cyclopropylmethyl-modified pyrazoles show improved selectivity (>10-fold vs. phenyl-substituted analogs) due to hydrophobic interactions with transmembrane domains .
- Comparative assays : Evaluate IC values in calcium flux assays using HEK293 cells expressing GPR139 .
Advanced: What computational strategies predict the compound’s binding mode to kinase targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., ALK or ROS1, as in crizotinib analogs) .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability .
Advanced: How can contradictory bioassay results between in vitro and in vivo models be resolved?
Methodological Answer:
- Orthogonal assays : Confirm in vitro activity using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporter assays .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Structural analogs : Synthesize derivatives with modified pyridinyl or cyclopropyl groups to isolate pharmacophoric features .
Advanced: What strategies improve the compound’s pharmacokinetic profile for CNS penetration?
Methodological Answer:
- LogP optimization : Aim for 2–3 using substituent modifications (e.g., fluorination of pyridinyl groups) to balance blood-brain barrier permeability .
- Prodrug design : Introduce ester or carbamate groups on the methanamine moiety for enhanced solubility and gradual hydrolysis in vivo .
- P-gp efflux assays : Screen for P-glycoprotein substrate activity using MDCK-MDR1 cells to mitigate efflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
